4-(4-Phenyl-1,3-thiazol-2-yl)phenol
Overview
Description
“4-(4-Phenyl-1,3-thiazol-2-yl)phenol” is a chemical compound with the CAS Number: 416859-97-7 . It has a molecular weight of 253.32 . The compound is in powder form .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 2-amino-4-substituted phenylthiazoles and phenylisocyanates . Another method involves the reaction of 3- (2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .Physical And Chemical Properties Analysis
“4-(4-Phenyl-1,3-thiazol-2-yl)phenol” is a powder that is stored at room temperature . It has a molecular weight of 253.32 .Scientific Research Applications
Antileishmanial Agents
- Scientific Field: Pharmacology and Tropical Diseases .
- Application Summary: 4-Phenyl-1,3-thiazol-2-amines have been studied as potential antileishmanial agents. Leishmaniasis is a neglected disease that requires new pharmacological therapies .
- Methods of Application: The compounds were synthesized using the Hantzsch and Weber methodology and their purities were determined by Gas Chromatography-Mass spectrometry. They were then tested against the promastigote forms of Leishmania amazonensis as well as against two white cell lines (L929 and THP-1) and the monkey’s kidney Vero cells .
- Results: Four out of the eight compounds tested exhibited important anti-promastigote activity associated with good selectivity indexes when considering Vero cells. For the most promising compound, compound 6, IC 50 against promastigotes was 20.78 while SI was 5.69 .
Various Biological Activities
- Scientific Field: Medicinal Chemistry .
- Application Summary: Thiazoles, including 4-Phenyl-1,3-thiazol-2-amines, have been studied for their wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- Methods of Application: Various types of thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems were synthesized and their biological activities were studied .
- Results: Modification of thiazole-based compounds at different positions generated new molecules with potent antitumor, antioxidant, and antimicrobial activities .
properties
IUPAC Name |
4-(4-phenyl-1,3-thiazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS/c17-13-8-6-12(7-9-13)15-16-14(10-18-15)11-4-2-1-3-5-11/h1-10,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXVVPYNEPDZNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenyl-1,3-thiazol-2-yl)phenol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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